(2,4-Dimethyl-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-5-nitrophenyl)methanol is an organic compound characterized by a benzene ring substituted with two methyl groups, a nitro group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-5-nitrophenyl)methanol typically involves the nitration of 2,4-dimethylphenol followed by reduction and subsequent methanol addition. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
- Oxidation of the methanol group yields (2,4-Dimethyl-5-nitrophenyl)aldehyde or (2,4-Dimethyl-5-nitrobenzoic acid).
- Reduction of the nitro group produces (2,4-Dimethyl-5-aminophenyl)methanol.
- Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
(2,4-Dimethyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2,4-Dimethyl-5-nitrophenyl)methanol exerts its effects depends on its specific application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methanol group can be involved in hydrogen bonding and other interactions.
Comparison with Similar Compounds
(2,4-Dimethylphenol): Lacks the nitro and methanol groups, making it less reactive in certain chemical reactions.
(2,4-Dimethyl-5-nitroaniline): Contains an amino group instead of a methanol group, leading to different reactivity and applications.
(2,4-Dimethyl-5-nitrobenzoic acid):
Uniqueness: (2,4-Dimethyl-5-nitrophenyl)methanol is unique due to the presence of both nitro and methanol groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2,4-dimethyl-5-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMXQYCKFSCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.